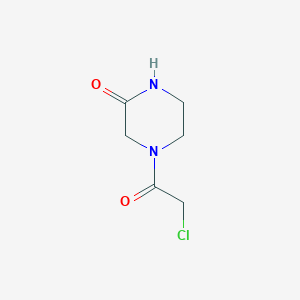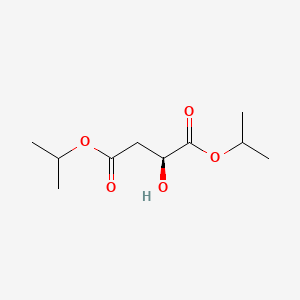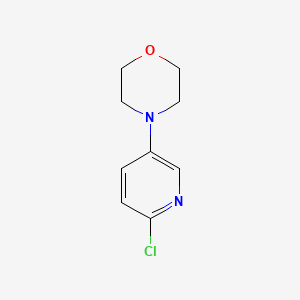
4-(6-Chloropyridin-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(6-Chloropyridin-3-yl)morpholine” is a chemical compound with the CAS Number: 633283-57-5. It has a molecular weight of 198.65 . The IUPAC name for this compound is 4-(6-chloro-3-pyridinyl)morpholine .
Molecular Structure Analysis
The InChI code for “4-(6-Chloropyridin-3-yl)morpholine” is 1S/C9H11ClN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure. For a detailed molecular structure analysis, it’s recommended to use specialized software or databases.Physical And Chemical Properties Analysis
The compound “4-(6-Chloropyridin-3-yl)morpholine” has a molecular weight of 198.65 .Wissenschaftliche Forschungsanwendungen
-
- Application : “4-(6-Chloropyridin-3-yl)morpholine” is a chemical compound used in the synthesis of various other compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be combined with other reagents under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these syntheses can also vary greatly, producing a wide range of different compounds for various applications .
-
- Application : A compound similar to “4-(6-Chloropyridin-3-yl)morpholine”, known as “4-((2-Chloropyridin-3-yl)sulfonyl)morpholine”, has been shown to have significant modulating activity when combined with amikacin against Pseudomonas aeruginosa.
- Methods of Application : In this study, the compound was combined with the antibiotic amikacin and applied to cultures of Pseudomonas aeruginosa.
- Results or Outcomes : The combination of “4-((2-Chloropyridin-3-yl)sulfonyl)morpholine” and amikacin significantly reduced the minimum inhibitory concentration (MIC) of amikacin, highlighting its potential in combating antibiotic resistance.
-
- Application : “4-((6-Chloropyridin-3-yl)methyl)morpholine” is a chemical compound used in the synthesis of various other compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be combined with other reagents under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these syntheses can also vary greatly, producing a wide range of different compounds for various applications .
-
- Application : “4-((6-Chloropyridin-3-yl)methyl)morpholine” is a chemical compound used in the synthesis of various other compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be combined with other reagents under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these syntheses can also vary greatly, producing a wide range of different compounds for various applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(6-chloropyridin-3-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFZIJYMKWDRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465060 |
Source


|
| Record name | 4-(6-chloropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridin-3-yl)morpholine | |
CAS RN |
633283-57-5 |
Source


|
| Record name | 4-(6-chloropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

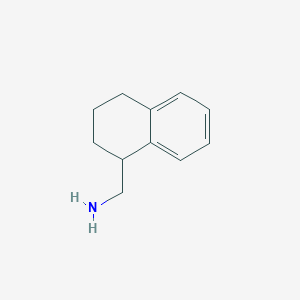
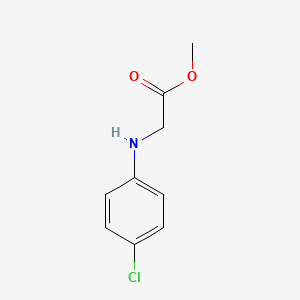
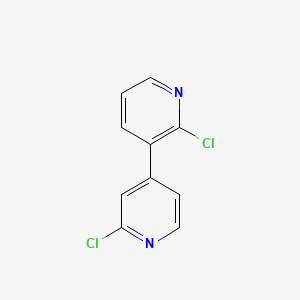
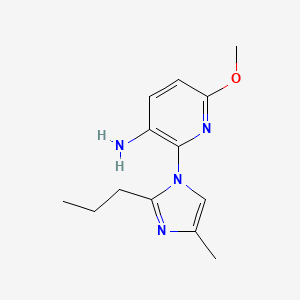
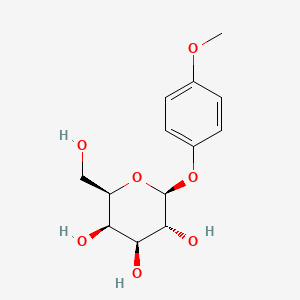
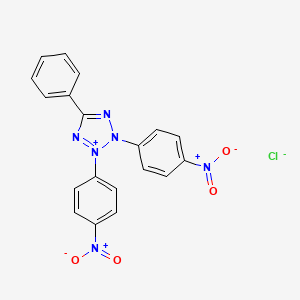
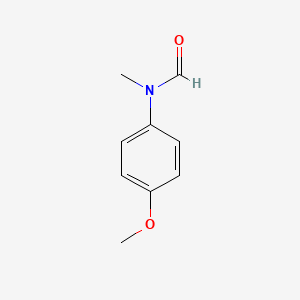
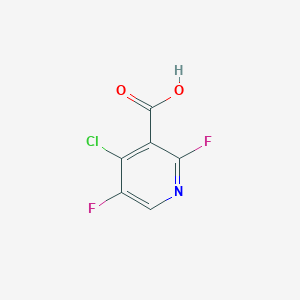
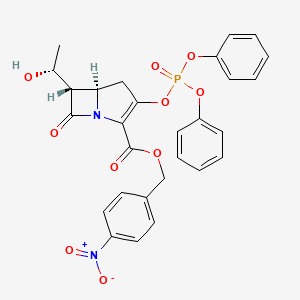
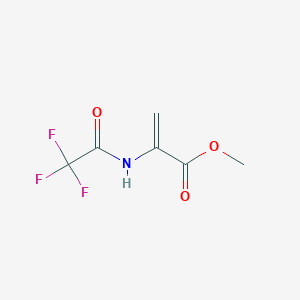
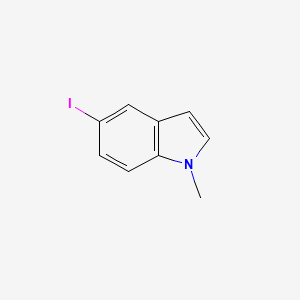
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)
